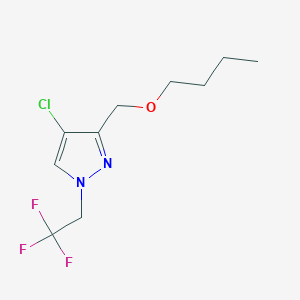

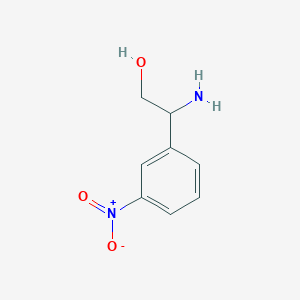

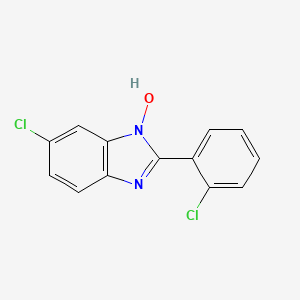

![molecular formula C7H11ClN2O2 B2911134 Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride CAS No. 2089245-60-1](/img/structure/B2911134.png)

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride” is a chemical compound with the IUPAC name (3aS,7aS)-octahydrofuro[3,2-b]pyridine hydrochloride . It has a molecular weight of 163.65 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 163.65 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Mechanism of Action

Raclopride acts as a competitive antagonist at the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thereby reducing dopamine signaling in the brain.

Biochemical and Physiological Effects:

Raclopride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, which is a key region of the brain involved in reward processing and motor control. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Raclopride in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of using Raclopride is that it does not distinguish between different subtypes of the D2 receptor, which can lead to some ambiguity in interpreting results.

Future Directions

There are a number of future directions for research on Raclopride and its effects on the dopamine system. One area of interest is the role of dopamine in depression and anxiety, and how Raclopride may be used to study these disorders. Another area of interest is the use of Raclopride in studying the effects of different drugs of abuse on the dopamine system. Additionally, there is ongoing research into developing new and more selective dopamine D2 receptor antagonists that may have improved efficacy and fewer side effects.

Synthesis Methods

Raclopride is synthesized by reacting the appropriate pyrrolidine-2,5-dione with the appropriate amine in the presence of a reducing agent. The product is then purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

Raclopride is widely used in scientific research to study the dopamine system in the brain. It is particularly useful in studying the role of dopamine in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(3aS,7aS)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXYBPKPUWKNGW-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1C(=O)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]2[C@H]1C(=O)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

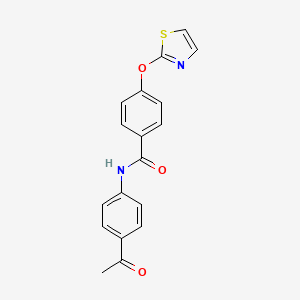

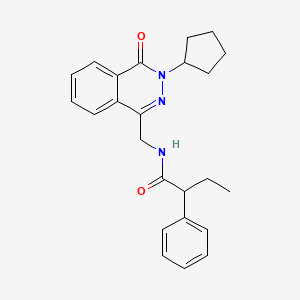

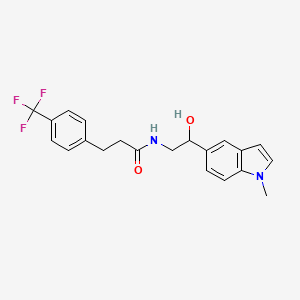

![4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2911058.png)

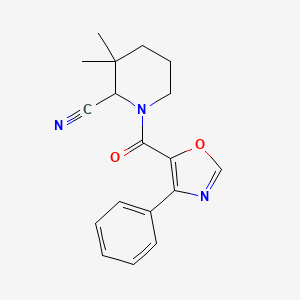

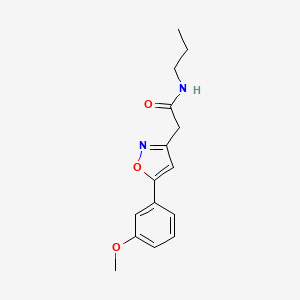

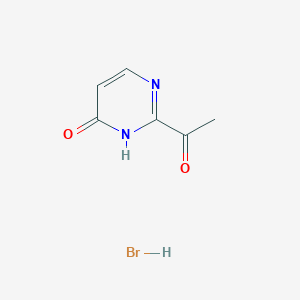

![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2911064.png)

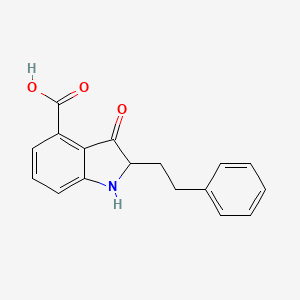

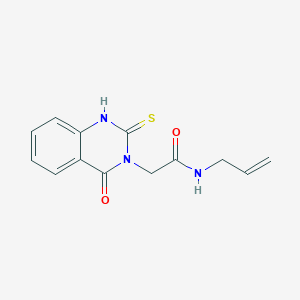

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2911072.png)